N2,N7-Bis(2,3-dimethylphenyl)-9-oxo-9H-fluorene-2,7-disulfonamide
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Overview
Description
N2,N7-Bis(2,3-dimethylphenyl)-9-oxo-9H-fluorene-2,7-disulfonamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of two 2,3-dimethylphenyl groups attached to a fluorene backbone, which is further functionalized with sulfonamide groups. The compound’s distinct structure makes it a subject of interest in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2,N7-Bis(2,3-dimethylphenyl)-9-oxo-9H-fluorene-2,7-disulfonamide typically involves multi-step organic reactions. One common method includes the initial formation of the fluorene backbone, followed by the introduction of the sulfonamide groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the correct functionalization of the fluorene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for yield and purity, often utilizing continuous flow reactors and automated systems to control reaction parameters precisely. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications for research and application.
Chemical Reactions Analysis
Types of Reactions
N2,N7-Bis(2,3-dimethylphenyl)-9-oxo-9H-fluorene-2,7-disulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfone derivatives, while reduction could produce amine-functionalized compounds. Substitution reactions can result in a wide range of derivatives with different functional groups replacing the sulfonamide moieties.
Scientific Research Applications
N2,N7-Bis(2,3-dimethylphenyl)-9-oxo-9H-fluorene-2,7-disulfonamide has several applications in scientific research:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe in biochemical assays to investigate enzyme activities and protein interactions.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism by which N2,N7-Bis(2,3-dimethylphenyl)-9-oxo-9H-fluorene-2,7-disulfonamide exerts its effects involves its interaction with specific molecular targets. For instance, as a β-lactamase inhibitor, the compound binds to the active site of the enzyme, preventing it from hydrolyzing β-lactam antibiotics. This inhibition restores the efficacy of antibiotics against resistant bacterial strains . The pathways involved include the disruption of enzyme-substrate interactions and the stabilization of the enzyme in an inactive conformation.
Comparison with Similar Compounds
Similar Compounds
N2,N7-Bis(2,3-dimethylphenyl)-9H-fluorene-2,7-disulfonamide: A similar compound with slight structural variations that affect its reactivity and applications.
9-(hydroxyimino)-N2,N7-bis(2-methoxyethyl)-9H-fluorene-2,7-disulfonamide: Another derivative with different substituents, leading to distinct chemical and biological properties.
Uniqueness
Its ability to inhibit β-lactamases, for example, makes it a valuable compound in the fight against antibiotic resistance .
Properties
CAS No. |
303059-40-7 |
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Molecular Formula |
C29H26N2O5S2 |
Molecular Weight |
546.7 g/mol |
IUPAC Name |
2-N,7-N-bis(2,3-dimethylphenyl)-9-oxofluorene-2,7-disulfonamide |
InChI |
InChI=1S/C29H26N2O5S2/c1-17-7-5-9-27(19(17)3)30-37(33,34)21-11-13-23-24-14-12-22(16-26(24)29(32)25(23)15-21)38(35,36)31-28-10-6-8-18(2)20(28)4/h5-16,30-31H,1-4H3 |
InChI Key |
NIZOXWFUPALJJG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NS(=O)(=O)C2=CC3=C(C=C2)C4=C(C3=O)C=C(C=C4)S(=O)(=O)NC5=CC=CC(=C5C)C)C |
Origin of Product |
United States |
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